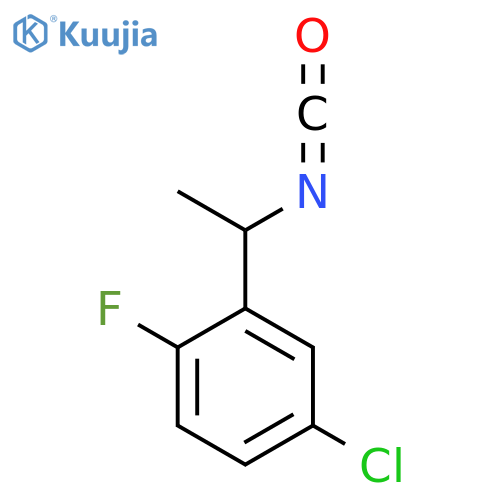Cas no 1542377-36-5 (4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene)

4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene
- 1542377-36-5
- EN300-1964964
-
- インチ: 1S/C9H7ClFNO/c1-6(12-5-13)8-4-7(10)2-3-9(8)11/h2-4,6H,1H3
- InChIKey: SZZFOKMCQSWGRB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=C1)C(C)N=C=O)F
計算された属性
- せいみつぶんしりょう: 199.0200197g/mol
- どういたいしつりょう: 199.0200197g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 29.4Ų
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1964964-0.1g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1964964-10.0g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1964964-1.0g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1964964-0.05g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1964964-2.5g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1964964-1g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1964964-5g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1964964-0.5g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1964964-0.25g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1964964-10g |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene |
1542377-36-5 | 10g |
$4236.0 | 2023-09-17 |
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzeneに関する追加情報
Comprehensive Overview of 4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene (CAS No. 1542377-36-5)
4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene (CAS No. 1542377-36-5) is a specialized aromatic compound that has garnered significant attention in the fields of organic synthesis and material science. This compound, characterized by its unique combination of chloro, fluoro, and isocyanatoethyl functional groups, serves as a versatile intermediate in the development of advanced polymers, agrochemicals, and pharmaceuticals. Its molecular structure, which includes a benzene ring substituted with chloro and fluoro groups, along with an isocyanatoethyl side chain, makes it a valuable building block for researchers aiming to design novel materials with tailored properties.
In recent years, the demand for 4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene has surged due to its applications in high-performance coatings and adhesives. The compound's isocyanatoethyl group is particularly noteworthy, as it enables cross-linking reactions that enhance the durability and chemical resistance of polyurethane-based products. This aligns with the growing trend toward sustainable and long-lasting materials in industries such as automotive, construction, and electronics. Researchers and manufacturers are increasingly exploring its potential to replace traditional additives, driven by the need for eco-friendly alternatives.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene?" The synthesis typically involves multi-step reactions, starting from commercially available precursors like 4-chloro-1-fluorobenzene. Key steps may include Friedel-Crafts alkylation, nitration, and subsequent conversion to the isocyanatoethyl derivative. Advanced techniques such as flow chemistry and catalytic hydrogenation are also being investigated to improve yield and reduce environmental impact, reflecting the broader shift toward green chemistry practices.
The compound's role in pharmaceutical research is another area of interest. Its chloro and fluoro substituents make it a promising scaffold for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its potential in addressing antibiotic resistance, a critical global health challenge. This connection to pressing medical issues has further amplified its visibility in scientific literature and online searches, with queries like "4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene in drug development" becoming increasingly common.
From an analytical perspective, 4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene requires careful handling and characterization due to its reactive isocyanatoethyl group. Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to verify its purity and structure. These methods are essential for ensuring consistent performance in downstream applications, a topic often explored in forums and technical discussions. The compound's stability under various conditions is also a frequent subject of inquiry, particularly among industrial users seeking to optimize storage and processing protocols.
In conclusion, 4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene (CAS No. 1542377-36-5) represents a compelling example of how tailored molecular design can address diverse industrial and scientific needs. Its applications span from advanced materials to life-saving medications, underscoring its relevance in contemporary research. As innovation continues to drive demand for specialized intermediates, this compound is poised to remain a focal point of exploration and discussion in the chemical community.
1542377-36-5 (4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene) 関連製品
- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)
- 883-84-1(4-Deoxypyridoxine 5'-phosphate)
- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)
- 1391067-96-1((2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt)
- 1270528-16-9(2-amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol)
- 2287312-54-1([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
- 1448699-14-6(Ethyl 3-(4-Fluoro-3-indolyl)propanoate)
- 56985-88-7(1,1'-Biphenyl, 2-fluoro-4-iodo-)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)